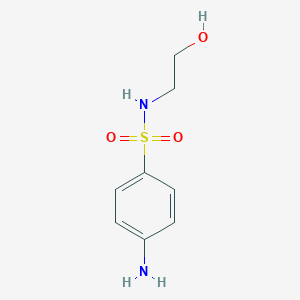

4-amino-N-(2-hydroxyethyl)benzenesulfonamide

説明

4-Amino-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-amino group and a 2-hydroxyethylamine moiety. The compound (CAS: 4862-94-6) has a molecular formula of C₈H₁₂N₂O₃S and a molecular weight of 216.26 g/mol .

特性

IUPAC Name |

4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLESYSQTERIDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332426 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4862-94-6 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-AMINOPHENYL SULFONAMIDO)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

-

Sulfonamide Formation :

-

4-Nitrobenzenesulfonyl chloride reacts with ethanolamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions (e.g., triethylamine or NaOH) to form N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide.

-

Key Equation :

-

The reaction typically proceeds at 0–25°C to minimize side reactions such as over-alkylation.

-

-

Nitro Group Reduction :

Optimization Considerations

-

Solvent Choice : Methanol or ethanol enhances solubility during reduction.

-

pH Control : Maintaining a pH >10 during hydrogenation prevents catalyst poisoning and ensures efficient nitro reduction.

Alkylation of Pre-Formed Sulfonamides

An alternative approach involves introducing the hydroxyethyl group via alkylation of a pre-formed primary sulfonamide. This method is advantageous when direct sulfonylation is hindered by steric or electronic factors.

Procedure

Challenges

-

Regioselectivity : Competing N- and O-alkylation may occur, necessitating precise temperature control (0–5°C) and excess alkylating agent.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Multi-Step Synthesis via Intermediate Protection

For compounds requiring high purity, protective group strategies are employed. For example, the Boc (tert-butoxycarbonyl) group protects the amino moiety during sulfonylation, preventing unwanted side reactions.

Steps

-

Amino Group Protection :

-

Sulfonylation and Alkylation :

-

Deprotection and Reduction :

Industrial-Scale Methodologies

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. A patented method employs continuous-flow reactors to enhance reaction efficiency and reduce waste:

Key Features

-

Catalyst : Raney nickel (Ni >90%, Al <7%) ensures high activity and recyclability.

-

Promoters : Lithium hydroxide (2–3 wt%) accelerates hydrogenation rates.

-

Solvent Recovery : Methanol is distilled and reused, minimizing environmental impact.

Comparative Analysis of Synthesis Routes

| Method | Starting Materials | Conditions | Yield* | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonylation | 4-Nitrobenzenesulfonyl chloride, ethanolamine | Base, 0–25°C, H₂/Raney Ni | Moderate | Short route, minimal steps | Requires nitro reduction |

| Alkylation | 4-Aminobenzenesulfonamide, 2-chloroethanol | K₂CO₃, 0–5°C | Low | Avoids nitro intermediates | Side reactions (O-alkylation) |

| Protective Group | Boc-protected 4-nitroaniline, ethylene oxide | THF, HCl | High | High purity, controlled functionalization | Multi-step, costly reagents |

化学反応の分析

Types of Reactions: 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group in related compounds can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

科学的研究の応用

4-Amino-N-(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-amino-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting the enzyme’s function and exerting its biological effects.

類似化合物との比較

Comparison with Similar Compounds

Sulfonamide derivatives vary based on substituents attached to the sulfonamide nitrogen. These modifications significantly influence their physicochemical properties, biological activity, and therapeutic applications. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : Increasing alkyl chain length (e.g., from ethyl to hexyl) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility .

- Solubility: The hydroxyethyl group in this compound improves water solubility compared to non-polar derivatives like sulfadimethoxine .

- Thermodynamic Stability : Quantum chemical studies indicate that longer alkyl chains increase polarizability but reduce dipole moments, affecting intermolecular interactions .

Research Findings and Trends

Structure-Activity Relationships (SAR): Hydrophilic substituents (e.g., hydroxyethyl) enhance solubility and target binding in polar environments (e.g., enzyme active sites) . Heterocyclic substituents (e.g., pyrimidine, thiazole) improve antimicrobial potency by mimicking endogenous substrates .

Therapeutic Potential: 4-Thiazolidinone hybrids of sulfamethoxazole show promise against drug-resistant tuberculosis . Metal complexes of sulfonamides (e.g., Ru(III) complexes) exhibit enhanced anticancer and antimicrobial properties .

Limitations :

生物活性

4-Amino-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides, characterized by its sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its structural features, including an amino group and a hydroxyethyl group, contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C8H12N2O3S

- Molecular Weight : Approximately 216.26 g/mol

- Melting Point : ~97 °C

- Boiling Point : Predicted at 445 °C

The biological activity of this compound primarily arises from its ability to inhibit bacterial folic acid synthesis, a mechanism common to many sulfonamides. This inhibition is crucial for bacterial growth and proliferation. Additionally, the hydroxyl group in the compound may enhance its solubility and bioavailability, facilitating better interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effective inhibition at concentrations around 50 µg/mL. For instance, studies have demonstrated that derivatives of this compound can inhibit Staphylococcus aureus with an efficacy of approximately 80.69% compared to standard controls .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives exhibit significant inhibitory effects on breast cancer cell lines, such as MDA-MB-231 and MCF-7. The effective concentration ranges from 1.52 to 6.31 μM, with some derivatives demonstrating selectivity up to 17.5 times against cancer cells compared to normal cells . Notably, one derivative (4e) was found to induce apoptosis in cancer cells, increasing the percentage of annexin V-FITC positive apoptotic cells significantly compared to controls .

Case Studies

-

Inhibition of Carbonic Anhydrase :

A study assessed the inhibitory effects of several benzenesulfonamide derivatives on carbonic anhydrase IX (CA IX), a target implicated in cancer progression. Compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating potent enzyme inhibition . -

Antibacterial Activity :

In another study, analogues of this compound were tested for their antibacterial and anti-biofilm activities against pathogens like Klebsiella pneumoniae and Staphylococcus aureus. The results indicated significant biofilm inhibition capabilities, further supporting their potential as therapeutic agents .

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H12N2O3S | Antimicrobial; anticancer properties |

| 4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide | C10H16N2O4S | Enhanced solubility due to two hydroxyethyl groups |

| Sulfanilamide | C6H8N2O2S | Standard sulfonamide without hydroxyethyl functionality |

| 4-aminobenzenesulfonamide | C6H8N2O2S | Basic structure; lacks hydroxyethyl group |

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 4-amino-N-(2-hydroxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves acylation of amines followed by catalytic hydrogenation. For example:

- Acylation : React 4-nitrobenzenesulfonyl chloride with 2-hydroxyethylamine in methanol under reflux, using triethylamine as a base to neutralize HCl byproducts .

- Catalytic Hydrogenation : Reduce the nitro group to an amine using Raney-Ni or Pd/C under H₂ pressure (1–3 atm) in ethanol at 50–80°C. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Confirm purity via melting point, NMR, and LC-MS .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include bond lengths (e.g., S–N: ~1.63 Å) and angles (e.g., C–S–O: ~106°) to confirm sulfonamide geometry .

- Spectroscopy :

- IR : Identify characteristic peaks: N–H stretch (~3350 cm⁻¹), S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) .

- NMR : Assign protons using ¹H (δ 6.5–7.5 ppm for aromatic Hs) and ¹³C (δ 150–160 ppm for sulfonamide-attached C) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –SO₂NH– group) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and tautomerization behavior of this compound?

- Methodological Answer :

- Computational Setup : Use the B3LYP/6-311++G(d,p) basis set in Gaussian or ORCA. Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 4.5 eV) .

- Tautomerization Study : Model enol-imine → keto-amine transitions. Use polarizable continuum model (PCM) for solvent effects. Thermodynamic analysis (ΔG, ΔH) shows keto-amine is less stable in polar solvents (ΔG > +5 kcal/mol) .

Q. What experimental and computational approaches resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for N–H⋯O=S interactions). Compare with Cambridge Structural Database entries .

- DFT-D3 Corrections : Include dispersion forces to refine intermolecular distances (e.g., O⋯H–N: ~2.1 Å vs. experimental 2.0 Å) .

Q. How does stress testing (e.g., hydrolysis, oxidation) affect the stability of this compound, and what degradation products form?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) or 3% H₂O₂ (room temp, 48 hrs). Monitor via UPLC-PDA:

- Acidic Conditions : Hydrolysis yields 4-aminobenzenesulfonic acid and 2-hydroxyethylamine .

- Oxidative Conditions : Sulfonamide oxidation forms sulfonic acid derivatives (m/z +16 Da) .

Q. How can QSAR models optimize the biological activity of derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。